![molecular formula C32H44O2 B12538108 2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] CAS No. 736975-70-5](/img/structure/B12538108.png)
2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its bisphenol structure, which includes two phenolic groups connected by a butene bridge. The presence of methyl and cyclohexyl groups further enhances its chemical stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] typically involves a multi-step process. One common method includes the reaction of 4-methyl-6-(1-methylcyclohexyl)phenol with a butene derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the butene bridge.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and advanced purification techniques to ensure high yield and purity. The process may also include steps such as distillation and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
作用机制
The mechanism of action of 2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
Bisphenol A (BPA): A well-known compound with similar structural features but different functional groups.
Bisphenol S (BPS): Another bisphenol derivative with distinct chemical properties.
Bisphenol F (BPF): Similar in structure but with different substituents on the phenolic rings.
Uniqueness
2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] stands out due to its unique combination of methyl and cyclohexyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials.
属性
CAS 编号 |
736975-70-5 |
|---|---|
分子式 |
C32H44O2 |
分子量 |
460.7 g/mol |
IUPAC 名称 |
2-[1-[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl]but-3-enyl]-4-methyl-6-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C32H44O2/c1-6-13-24(25-18-22(2)20-27(29(25)33)31(4)14-9-7-10-15-31)26-19-23(3)21-28(30(26)34)32(5)16-11-8-12-17-32/h6,18-21,24,33-34H,1,7-17H2,2-5H3 |
InChI 键 |
QRDLRCDRJPVZNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)C(CC=C)C3=C(C(=CC(=C3)C)C4(CCCCC4)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B12538039.png)
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
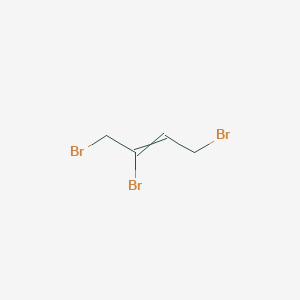
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
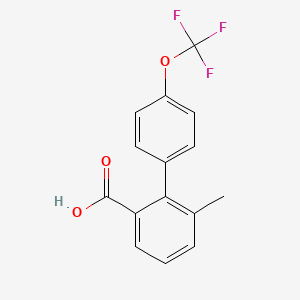

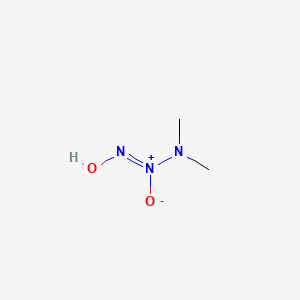
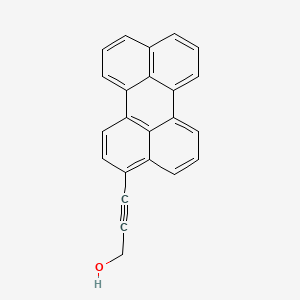
![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)
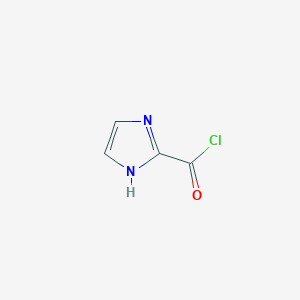
![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)
